molecular formula C12H6ClN3O8 B12687373 4-(3-Chloro-2,4,6-trinitrophenoxy)phenol CAS No. 94200-70-1

4-(3-Chloro-2,4,6-trinitrophenoxy)phenol

Cat. No.: B12687373
CAS No.: 94200-70-1
M. Wt: 355.64 g/mol
InChI Key: CXUNQKQBOXFIIE-UHFFFAOYSA-N
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Description

4-(3-Chloro-2,4,6-trinitrophenoxy)phenol is a chemical compound with the molecular formula C12H6ClN3O8 It is known for its complex structure, which includes a phenol group substituted with a 3-chloro-2,4,6-trinitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-2,4,6-trinitrophenoxy)phenol typically involves the nitration of 4-chlorophenol followed by a coupling reaction with phenol. The nitration process requires concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale nitration and coupling reactions. The process is optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-2,4,6-trinitrophenoxy)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amino groups under specific conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic conditions are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Chloro-2,4,6-trinitrophenoxy)phenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-2,4,6-trinitrophenoxy)phenol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trinitrophenol (Picric Acid): Known for its explosive properties and use in chemical analysis.

    4-Chlorophenol: A simpler phenol derivative with antimicrobial properties.

    2,4-Dinitrophenol: Used as a pesticide and in biochemical research.

Uniqueness

4-(3-Chloro-2,4,6-trinitrophenoxy)phenol is unique due to its combination of a chlorinated phenol and a trinitrophenoxy group

Properties

CAS No.

94200-70-1

Molecular Formula

C12H6ClN3O8

Molecular Weight

355.64 g/mol

IUPAC Name

4-(3-chloro-2,4,6-trinitrophenoxy)phenol

InChI

InChI=1S/C12H6ClN3O8/c13-10-8(14(18)19)5-9(15(20)21)12(11(10)16(22)23)24-7-3-1-6(17)2-4-7/h1-5,17H

InChI Key

CXUNQKQBOXFIIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)OC2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])Cl)[N+](=O)[O-]

Origin of Product

United States

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